Methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate
Description
Methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate is a structurally complex heterocyclic compound featuring a 1,4-dihydroisoquinolin-3-one core. Key structural elements include:
- Dihydroisoquinolinone backbone: The central scaffold is a partially saturated isoquinoline derivative with a ketone group at position 3.
- Substituents: Two methoxy groups at positions 6 and 7 of the isoquinolinone ring. A 4-methoxyphenyl group at position 1. A methyl benzoate ester at position 2.
Properties
IUPAC Name |
methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-30-20-11-7-16(8-12-20)25-21-15-23(32-3)22(31-2)13-18(21)14-24(28)27(25)19-9-5-17(6-10-19)26(29)33-4/h5-13,15,25H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPLQTGPGZWYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2C4=CC=C(C=C4)C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387128 | |
| Record name | methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6039-28-7 | |
| Record name | methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 6,7-dimethoxy-1-tetralone under acidic conditions to form the intermediate isoquinoline derivative. This intermediate is then esterified with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts may be employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. Methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the modulation of signaling pathways associated with cell survival and death .
Neuroprotective Effects
The compound has also shown promise in neuroprotection. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have indicated improved cognitive functions following treatment with this compound .
Antimicrobial Properties
This compound exhibits antimicrobial activity against a range of pathogens. Studies have reported effective inhibition of bacterial growth in both gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of isoquinoline derivatives. This compound was synthesized and tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of existing chemotherapeutic agents .
Case Study 2: Neuroprotection in Animal Models
In a controlled study involving mice subjected to induced oxidative stress, treatment with this compound resulted in decreased markers of neuronal damage and improved behavioral outcomes on cognitive tests. The findings suggest potential for further development as a neuroprotective agent .
Mechanism of Action
The mechanism of action of Methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several classes of heterocycles, including quinolines, triazines, and quinazolinones. Below is a detailed analysis of its similarities and differences with key analogues:
Core Heterocyclic Structure
- Target Compound: The 1,4-dihydroisoquinolin-3-one core provides partial saturation, which may enhance conformational rigidity compared to fully aromatic systems.
- Quinoline Derivatives (e.g., C6 from ): Compounds like Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) feature a fully aromatic quinoline core. The absence of saturation and the presence of a piperazine linker in C6 increase flexibility and alter electronic properties compared to the target compound .
- Triazine Derivatives (e.g., 5l from ): The triazine core in compounds like 5l is a six-membered ring with three nitrogen atoms, conferring distinct electronic and steric properties. These compounds often exhibit strong hydrogen-bonding capabilities, which are absent in the dihydroisoquinolinone system .
- Quinazolinone Derivatives (e.g., 4l from ): Quinazolinones contain two nitrogen atoms in their fused ring system, differing from the single nitrogen in the dihydroisoquinolinone. This structural variation impacts binding interactions in biological systems .
Substituent Patterns
- Methoxy Groups : The target compound and C6 both feature 4-methoxyphenyl substituents. However, the target compound has additional methoxy groups at positions 6 and 7, which may enhance lipophilicity and steric bulk compared to C6’s single methoxy group .
- Benzoate Ester : The methyl benzoate moiety is present in both the target compound and C6 but is directly attached to the heterocycle in the former. In C6, the benzoate is linked via a piperazine-carbonyl group, introducing conformational flexibility .
Comparative Data Table
Key Findings and Implications
Core Structure Dictates Function: The dihydroisoquinolinone’s partial saturation and ketone group differentiate it from fully aromatic quinolines and nitrogen-rich triazines. This may influence applications in drug design, where rigidity and polarity are critical .
Synthetic Flexibility: While triazine and quinoline derivatives employ modular coupling strategies (e.g., Suzuki reactions), the target compound’s synthesis likely requires specialized cyclization techniques to form the dihydroisoquinolinone ring .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Methyl 4-[...]benzoate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution, cyclization, and esterification. For example, analogous compounds are synthesized via stepwise coupling of trichlorotriazine derivatives with phenolic components, followed by amidation or esterification (e.g., using methyl 3-aminobenzoate) under controlled temperatures (e.g., −35°C to 40°C) . Optimizing yields requires:
- Temperature control : Lower temperatures (−35°C) minimize side reactions during substitution .
- Catalysts : Use of DIPEA (diisopropylethylamine) enhances nucleophilic reactivity .
- Purification : Column chromatography (e.g., MPLC with gradients of CH₂Cl₂/EtOAc) resolves mixed fractions .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 2,4,6-Trichlorotriazine, 4-methoxyphenol, DIPEA | 90% | |
| 2 | Vanillin, DIPEA, 40°C | 90% |
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.7–3.9 ppm), aromatic protons, and dihydroisoquinoline backbone signals .
- HRMS : Validates molecular weight (e.g., C₂₆H₂₂N₄O₇ requires 502.1478 g/mol) .
- X-ray crystallography : Resolves stereochemistry; SHELX software refines crystal structures .
Advanced Research Questions
Q. How can contradictions between experimental and computational NMR data be resolved?
- Methodological Answer : Cross-validation using:
- Multi-solvent NMR : Compare DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts .
- Density Functional Theory (DFT) : Calculate theoretical shifts and compare with experimental data .
- Crystallography : Use SHELXL-refined X-ray structures to validate proton environments .
Q. What strategies improve stability during storage and handling?
- Methodological Answer : Based on safety data sheets:
- Storage : Sealed containers in dry, ventilated environments prevent hydrolysis of ester groups .
- Handling : Avoid static discharge (sparking) due to electrostatic sensitivity .
- Degradation analysis : Monitor via HPLC (e.g., C18 column, UV detection) for decomposition products .
Q. How are pharmacophore models developed for target interaction studies?
- Methodological Answer :
- Structural analogs : Use orexin receptor antagonists (e.g., N-benzyl tetrahydroisoquinolines) as templates .
- Docking simulations : Align methoxy and benzoate groups with receptor hydrophobic pockets .
- In vitro assays : Measure IC₅₀ values using calcium flux assays for receptor antagonism .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Methodological Answer :
- Solvent selection : Replace CH₂Cl₂ with greener solvents (e.g., EtOAc) for large-scale reactions .
- Catalyst recovery : Immobilize DIPEA on solid supports to reduce waste .
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progression .
Data Contradiction Analysis
Q. Why do synthetic yields vary for structurally similar analogs?
- Methodological Answer : Variability stems from:
- Steric effects : Bulky substituents (e.g., naphthalen-2-ylmethyl) reduce yields (e.g., 37% vs. 65% for smaller groups) .
- Electronic effects : Electron-withdrawing groups (e.g., Br, Cl) slow coupling kinetics .
- Data Table :
| Analog Substituent | Yield (%) | Reference |
|---|---|---|
| 4-Isopropylphenyl | 65 | |
| 3,4,5-Trimethoxyphenyl | 7 |
Methodological Best Practices
Q. How to troubleshoot failed crystallization attempts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
